Cas no 83494-25-1 (1-(3-Nitrophenyl)prop-2-yn-1-ol)

1-(3-Nitrophenyl)prop-2-yn-1-ol is a nitro-substituted phenyl propargyl alcohol derivative with applications in organic synthesis and pharmaceutical intermediate preparation. Its structure combines a nitrophenyl group with a propargyl alcohol moiety, offering reactivity at both the alkyne and hydroxyl functional groups. This compound is particularly useful in click chemistry, coupling reactions, and as a building block for more complex heterocyclic systems. The nitro group enhances electrophilic properties, facilitating further functionalization. It is typically supplied as a high-purity solid with consistent batch-to-batch quality, ensuring reliable performance in research and industrial processes. Proper handling is advised due to potential sensitivity to light and moisture.
1-(3-Nitrophenyl)prop-2-yn-1-ol structure
83494-25-1 structure
Product name:1-(3-Nitrophenyl)prop-2-yn-1-ol
CAS No:83494-25-1
MF:C9H7NO3
Molecular Weight:177.156782388687
MDL:MFCD21604457
CID:732394

1-(3-Nitrophenyl)prop-2-yn-1-ol 化学的及び物理的性質

名前と識別子

    • 1-(3-nitrophenyl)prop-2-yn-1-ol
    • BENZENEMETHANOL, A-ETHYNYL-3-NITRO-
    • A-ethynyl-3-nitro
    • Benzenemethanol,
    • 1-(3-Nitrophenyl)-2-propyn-1-ol
    • NSC 89798
    • 1-(3-nitro-phenyl)-2-propyn-1-ol
    • NSC89798
    • NCIOpen2_001537
    • A-ethynyl-3-nitro-
    • SY045265
    • α-Ethynyl-3-nitrobenzenemethanol (ACI)
    • 1-(3-Nitrophenyl)prop-2-yn-1-ol
    • MDL: MFCD21604457
    • インチ: 1S/C9H7NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h1,3-6,9,11H
    • InChIKey: WACRSIOBIWTUMX-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(C(C#C)O)C=CC=1)=O

計算された属性

  • 精确分子量: 177.04300
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • トポロジー分子極性表面積: 66
  • XLogP3: 1.5

じっけんとくせい

  • 密度みつど: 1.335±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 293.1±30.0 ºC (760 Torr),
  • フラッシュポイント: 128.9±13.0 ºC,
  • Solubility: 微溶性(3.4 g/l)(25ºC)、
  • PSA: 66.05000
  • LogP: 1.78460

1-(3-Nitrophenyl)prop-2-yn-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB527058-1g
1-(3-Nitrophenyl)-2-propyn-1-ol; .
83494-25-1
1g
€499.00 2025-02-27
Chemenu
CM116303-5g
1-(3-Nitrophenyl)-2-propyn-1-ol
83494-25-1 95%
5g
$*** 2023-05-29
eNovation Chemicals LLC
D685813-0.25g
1-(3-Nitrophenyl)-2-propyn-1-ol
83494-25-1 95%
0.25g
$110 2024-07-20
Chemenu
CM116303-1g
1-(3-Nitrophenyl)-2-propyn-1-ol
83494-25-1 95%
1g
$*** 2023-05-29
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTV112-5g
Benzenemethanol, α-ethynyl-3-nitro-
83494-25-1 95%
5g
¥8525.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTV112-250mg
Benzenemethanol, α-ethynyl-3-nitro-
83494-25-1 95%
250mg
¥936.0 2024-04-17
A2B Chem LLC
AC33337-1g
1-(3-Nitrophenyl)-2-propyn-1-ol
83494-25-1 95%
1g
$543.00 2024-04-19
A2B Chem LLC
AC33337-5g
1-(3-Nitrophenyl)-2-propyn-1-ol
83494-25-1 95%
5g
$1761.00 2024-04-19
eNovation Chemicals LLC
D685813-0.25g
1-(3-Nitrophenyl)-2-propyn-1-ol
83494-25-1 95%
0.25g
$110 2025-02-18
eNovation Chemicals LLC
D685813-0.25g
1-(3-Nitrophenyl)-2-propyn-1-ol
83494-25-1 95%
0.25g
$110 2025-02-21

1-(3-Nitrophenyl)prop-2-yn-1-ol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 - 4 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Stereoselective, Cascade Synthesis of trans-Enynones through Coupling-Isomerization Reaction
Chinta, Bhavani Shankar; et al, Journal of Organic Chemistry, 2015, 80(20), 10208-10217

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
1-Phenyl-4-benzoyl-1H-1,2,3-triazoles as Orally Bioavailable Transcriptional Function Suppressors of Estrogen-Related Receptor α
Xu, Shilin; et al, Journal of Medicinal Chemistry, 2013, 56(11), 4631-4640

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  -40 °C; -40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
A sustainable access to ynones through laccase/TEMPO-catalyzed metal- and halogen-free aerobic oxidation of propargylic alcohols in aqueous medium
Silva, Alana B. V.; et al, Catalysis Communications, 2020, 137,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
Reference
A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles
Ieronimo, Gabriella; et al, Organic & Biomolecular Chemistry, 2018, 16(38), 6853-6859

1-(3-Nitrophenyl)prop-2-yn-1-ol Raw materials

1-(3-Nitrophenyl)prop-2-yn-1-ol Preparation Products

1-(3-Nitrophenyl)prop-2-yn-1-ol 関連文献

1-(3-Nitrophenyl)prop-2-yn-1-olに関する追加情報

Introduction to 1-(3-Nitrophenyl)prop-2-yn-1-ol (CAS No. 83494-25-1)

1-(3-Nitrophenyl)prop-2-yn-1-ol (CAS No. 83494-25-1) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique structural features, offers a wide range of applications and has been the subject of numerous studies aimed at exploring its potential in various scientific and industrial contexts.

The molecular structure of 1-(3-Nitrophenyl)prop-2-yn-1-ol consists of a propargyl alcohol moiety attached to a nitro-substituted phenyl ring. The presence of the nitro group imparts significant electronic and steric effects, making this compound an attractive candidate for a variety of chemical reactions and biological studies. The propargyl alcohol functionality, on the other hand, provides a reactive site for further functionalization, enabling the synthesis of more complex molecules.

In recent years, 1-(3-Nitrophenyl)prop-2-yn-1-ol has been extensively studied for its potential applications in pharmaceutical research. One notable area of interest is its use as a building block in the synthesis of novel drugs. The compound's ability to undergo various chemical transformations, such as click reactions and cross-coupling reactions, makes it a valuable intermediate in the development of new therapeutic agents. For instance, researchers have utilized 1-(3-Nitrophenyl)prop-2-yn-1-ol to synthesize compounds with anti-inflammatory and anti-cancer properties.

Beyond pharmaceutical applications, 1-(3-Nitrophenyl)prop-2-yn-1-ol has also found utility in materials science. Its unique combination of functional groups allows for the creation of advanced materials with tailored properties. For example, the compound can be used to synthesize polymers with enhanced mechanical strength and thermal stability. Additionally, its reactivity with other functional groups makes it suitable for the development of functional coatings and adhesives.

The synthetic accessibility of 1-(3-Nitrophenyl)prop-2-yn-1-ol has been well-documented in the literature. Various methods have been reported for its preparation, including palladium-catalyzed coupling reactions and transition-metal-free approaches. These synthetic routes offer flexibility in terms of scalability and cost-effectiveness, making it feasible to produce large quantities of the compound for both research and industrial purposes.

In terms of safety and handling, it is important to note that while 1-(3-Nitrophenyl)prop-2-yn-1-ol is not classified as a hazardous substance under current regulations, proper precautions should be taken during its handling and storage. This includes using appropriate personal protective equipment (PPE) and ensuring that it is stored in a well-ventilated area away from incompatible materials.

The ongoing research on 1-(3-Nitrophenyl)prop-2-yn-1-ol continues to uncover new possibilities for its application. Recent studies have explored its potential as a precursor for the synthesis of bioactive molecules with improved pharmacological profiles. For example, researchers have investigated the use of 1-(3-Nitrophenyl)prop-2-yn-1-ol-derived compounds in the treatment of neurodegenerative diseases and metabolic disorders.

In conclusion, 1-(3-Nitrophenyl)prop-2-yn-1-ol (CAS No. 83494-25-1) is a multifaceted compound with a broad range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an invaluable tool for scientists and researchers working in these fields. As ongoing studies continue to reveal new insights into its properties and potential uses, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.

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